molecular formula C16H15N3O3S B2602700 N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-93-2

N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2602700
CAS No.: 851945-93-2
M. Wt: 329.37
InChI Key: IVBZUCDOPVXTDK-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolopyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of thiazolopyrimidines can vary depending on their specific structure and the biological target. For example, some thiazolopyrimidines have been found to have anticancer activity and their mechanism of action may involve interaction with topoisomerase II .

Safety and Hazards

The safety and hazards of thiazolopyrimidines can vary depending on their specific structure. Some thiazolopyrimidines have been found to have cytotoxic activity, which means they can be toxic to cells .

Future Directions

Thiazolopyrimidines are a promising area for future research due to their diverse biological activities and potential therapeutic uses . Future research may focus on synthesizing new thiazolopyrimidine derivatives and investigating their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of thiazoles with thiourea under specific conditions. One common method involves the cyclization of 2-aminothiazole derivatives with appropriate aldehydes and ketones in the presence of a base, such as sodium ethoxide, in ethanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate thiazole derivatives, followed by cyclization and functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its unique structure allows for diverse chemical modifications, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-4-5-13(22-3)12(6-9)18-14(20)11-7-17-16-19(15(11)21)10(2)8-23-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBZUCDOPVXTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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